AM-10

Description

Historical Perspectives and Evolution of Maleimide (B117702) Chemistry in Bioconjugation Research

The application of maleimides in the field of bioconjugation dates back more than half a century. acs.orgresearchgate.net Historically, maleimides became favored chemical tools for the site-selective modification of proteins. acs.orgresearchgate.net Their primary utility stems from the thio-Michael addition reaction, where the maleimide group reacts with high selectivity and efficiency with thiol (sulfhydryl) groups found in the cysteine residues of proteins. acs.orgresearchgate.net This reaction proceeds under moderate physiological conditions, making it highly suitable for modifying sensitive biological molecules. researchgate.net

Initially, the covalent bond formed between a maleimide and a thiol, known as a thiosuccinimide linkage, was widely considered to be stable and irreversible. acs.org This assumption drove its widespread use in creating well-defined bioconjugates, including early immunotoxins and commercially successful antibody-drug conjugates (ADCs) like Adcetris®. acs.orgresearchgate.net The success of these early applications was bolstered by the predictable reactivity of the maleimide group and the ease with which the nitrogen atom of the maleimide ring could be pre-functionalized with various payloads such as fluorophores, affinity tags, or drugs. acs.org

However, over time, research revealed a significant weakness in this chemistry: the thiosuccinimide linkage is susceptible to reversal through a retro-Michael reaction. acs.orgresearchgate.neted.ac.uk This instability can lead to the premature cleavage of the payload from its target protein, particularly in the presence of other thiols like albumin in the bloodstream, resulting in suboptimal performance and potential off-target effects for therapeutics like ADCs. researchgate.neted.ac.ukucl.ac.uk This discovery prompted the rational design of next-generation maleimides aimed at overcoming this limitation. ed.ac.uk Modern strategies focus on creating more robust linkages, for instance, by designing maleimide derivatives that promote the rapid hydrolysis of the thiosuccinimide ring immediately after conjugation. ucl.ac.ukulisboa.pt This ring-opening reaction forms a stable, irreversible bond that is resistant to the retro-Michael reaction, thereby enhancing the stability of the final bioconjugate. ucl.ac.uknih.gov

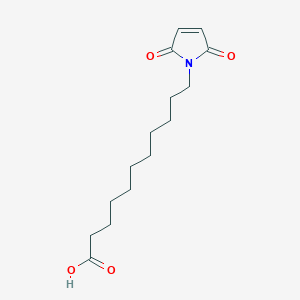

Significance of 11-Maleimidoundecanoic Acid as a Bifunctional Chemical Moiety in Contemporary Science

11-Maleimidoundecanoic acid is a quintessential example of a heterobifunctional crosslinking reagent, a role defined by its two distinct reactive groups. chemdad.com At one end, the maleimide group serves as a highly specific reactant for sulfhydryl groups, enabling the targeted attachment to cysteine residues on proteins and peptides. researchgate.netaxispharm.com At the other end, the carboxylic acid group provides a versatile handle for a second conjugation reaction. axispharm.com This carboxyl group can be chemically activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amine groups found on lysine (B10760008) residues or the N-terminus of proteins. axispharm.com Alternatively, the carboxylic acid can serve as an anchor point to attach the molecule to various surfaces, such as metal oxides or polymer matrices. axispharm.com

A defining feature of 11-MUA is its long, 11-carbon aliphatic spacer that connects the two functional ends. This spacer arm, with a length of approximately 15.7 Ångstroms, is crucial for its functionality. chemdad.com It provides significant flexibility and creates substantial distance between the conjugated entities, which helps to minimize steric hindrance and preserve the biological activity of the attached molecules. axispharm.com This structural element also enhances the solubility and accessibility of the reagent, making it a highly effective and versatile linker in modern scientific applications. axispharm.comaxispharm.com

Below are the physicochemical properties of 11-Maleimidoundecanoic acid.

Table 1: Physicochemical Properties of 11-Maleimidoundecanoic Acid| Property | Value | References |

|---|---|---|

| Molecular Formula | C₁₅H₂₃NO₄ | chemdad.com |

| Molecular Weight | 281.35 g/mol | chemdad.com |

| Appearance | White to off-white powder | chemdad.comaxispharm.com |

| Melting Point | 89-90°C | chemdad.com |

| Boiling Point | 452.8 ± 18.0 °C (Predicted) | chemdad.com |

| Solubility | Soluble in methanol, chloroform, DMSO, and DMF | chemdad.comaxispharm.com |

| pKa | 4.78 ± 0.10 (Predicted) | chemdad.com |

| Spacer Arm Length | 15.7 Å | chemdad.com |

Scope and Research Trajectories of 11-Maleimidoundecanoic Acid Applications

The unique bifunctional nature of 11-MUA has led to its application across a diverse range of scientific disciplines, from medicine to materials science. Current research continues to expand its utility in innovative ways.

Bioconjugation and Therapeutics: 11-MUA is a key component in the development of advanced therapeutics. It is used in the synthesis of antibody-drug conjugates (ADCs), where its long spacer arm is advantageous for linking potent cytotoxic drugs to antibodies without impeding the antibody's ability to bind to its target. It also serves as a critical linker in the creation of Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. axispharm.com Furthermore, its derivatives, such as 11-maleimidoundecanoic acid hydrazide, are employed in targeted drug delivery systems to enhance the specificity and efficacy of therapeutic agents. chemimpex.comnetascientific.com

Surface Modification and Materials Science: In materials science, 11-MUA is widely used to modify the surfaces of nanoparticles, such as those made of iron oxide or cobalt ferrite (B1171679), to improve their biocompatibility and functionality. sci-hub.semdpi.comrsc.org This surface functionalization is critical for applications in biosensing, nanomedicine, and diagnostic imaging. chemimpex.com The compound is also used to form self-assembled monolayers (SAMs) on various substrates, creating well-defined surfaces for studying cellular interactions or for building electronic devices. researchgate.netumaine.edu Researchers have utilized 11-MUA in the Diels-Alder reaction to achieve reversible, covalent assembly of nanoparticles and in the synthesis of specialized polymers, such as those for liquid crystal displays or thermoreversible nanochains for drug delivery. sci-hub.sersc.org

Biosensors and Diagnostics: The ability of 11-MUA to securely attach biomolecules like enzymes and antibodies to solid supports makes it invaluable for the development of sensitive diagnostic tools. axispharm.comchemimpex.com By immobilizing capture proteins on a sensor surface, 11-MUA facilitates the creation of assays that can detect specific disease biomarkers with high precision. chemimpex.com

Emerging Research Areas: The versatility of 11-MUA has led to its exploration in unconventional applications. In the field of renewable energy, it has been used as a multifunctional additive in the precursor solution for perovskite solar cells. researchgate.netresearchgate.net Its presence helps to improve the crystal quality of the perovskite film, reduce electronic trap states, and inhibit ion migration, leading to significant improvements in both the efficiency and operational stability of the solar cells. researchgate.netresearchgate.netresearchgate.net Other research includes using 11-MUA to chemically modify natural products, such as ginsenosides, to enhance their therapeutic properties. acs.org

The table below summarizes the primary research applications of this versatile compound.

Table 2: Key Research Applications of 11-Maleimidoundecanoic Acid| Application Area | Specific Use | Key Feature Utilized | References |

|---|---|---|---|

| Bioconjugation/Therapeutics | Antibody-Drug Conjugate (ADC) Synthesis | Thiol-reactive maleimide, long flexible spacer | |

| PROTAC Synthesis | Bifunctional linker for protein degradation | axispharm.com | |

| Drug Delivery Systems | Covalent attachment of drugs to carriers | chemimpex.comnetascientific.com | |

| Ginsenoside Modification | Improving properties of natural products | acs.org | |

| Materials Science | Nanoparticle Surface Modification | Carboxylic acid anchor, improved biocompatibility | chemimpex.comsci-hub.semdpi.com |

| Self-Assembled Monolayers (SAMs) | Anchoring to surfaces for functionalization | researchgate.netumaine.edu | |

| Reversible Nano-assembly | Diels-Alder reactions with furan-modified molecules | sci-hub.se | |

| Polymer Chemistry | Crosslinking agent for functional polymers | rsc.orgfrontiersin.org | |

| Biosensors & Diagnostics | Immobilization of Biomolecules | Covalent attachment of proteins/antibodies to sensor surfaces | axispharm.comchemimpex.com |

| Energy | Perovskite Solar Cells | Additive to improve film quality and device stability | researchgate.netresearchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

11-(2,5-dioxopyrrol-1-yl)undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c17-13-10-11-14(18)16(13)12-8-6-4-2-1-3-5-7-9-15(19)20/h10-11H,1-9,12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZTZBRGZXIBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205689 | |

| Record name | AM-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57079-01-3 | |

| Record name | 11-Maleimidoundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57079-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057079013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG78EY7HVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 11 Maleimidoundecanoic Acid and Its Derivatives

Established Synthetic Pathways for 11-Maleimidoundecanoic Acid Production

Synthesis via Reactions with Aminoundecanoic Acid Precursors

The primary and most established method for producing 11-Maleimidoundecanoic acid (11-MUA) involves the reaction of its precursor, 11-aminoundecanoic acid. chemicalbook.com This process can be achieved through different reagents, chiefly maleic anhydride (B1165640) or maleoyl chloride.

When using maleic anhydride, 11-aminoundecanoic acid is refluxed in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid (PTSA). This reaction proceeds in two main steps: the initial formation of a maleamic acid intermediate, followed by cyclodehydration to yield the final maleimide (B117702) product.

Alternatively, the synthesis can be performed using maleoyl chloride. In this procedure, 11-aminoundecanoic acid is dissolved in a polar aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Maleoyl chloride is then added dropwise at a controlled temperature of 0–5°C to minimize side reactions. The mixture is stirred at room temperature, allowing the amine group of the aminoundecanoic acid to attack the electrophilic carbonyl carbon of the maleoyl chloride, which forms an amide intermediate. This intermediate subsequently undergoes intramolecular cyclization to generate the maleimide ring. The reaction is typically optimal with a 1:1 molar ratio of the reactants.

The choice of reagent and solvent impacts the reaction's efficiency and the purity of the resulting product. Dichloromethane allows for better temperature control, while dimethylformamide can speed up the reaction but may complicate the purification process. The use of maleoyl chloride generally results in a higher yield and purity compared to the maleic anhydride method, which can be affected by competing hydrolysis and incomplete cyclization.

Table 1: Comparison of Synthetic Methods for 11-Maleimidoundecanoic Acid

| Reagent | Solvent | Catalyst | Yield (%) | Purity (%) |

| Maleoyl chloride | Dichloromethane (DCM) | None | 78 | 95 |

| Maleic anhydride | Toluene | p-Toluenesulfonic acid (PTSA) | 65 | 88 |

| Data sourced from a comparative analysis of laboratory-scale synthesis procedures. |

One-Step Procedures for Grafting Maleimide and Furan (B31954) Moieties using 11-Maleimidoundecanoic Acid

An innovative application of 11-Maleimidoundecanoic acid is in the one-step grafting of both maleimide and furan moieties onto a polymer backbone. This has been demonstrated in the preparation of thermally reversible crosslinked polyethylene (B3416737). lookchem.com In this process, 11-MUA, which serves as the dienophile, and 3-(2-furyl)propanoic acid, the diene, are grafted onto a poly(ethylene-co-glycidyl methacrylate) (Lotader®) in a single procedure. lookchem.comresearchgate.net This simultaneous grafting is a key step in creating a polymer network that can undergo Diels-Alder and retro-Diels-Alder reactions, allowing for thermal reversibility. lookchem.comresearchgate.net The ability to graft both reactive components in one step simplifies the modification of the polymer. lookchem.com

Derivatization Strategies for Enhancing 11-Maleimidoundecanoic Acid Functionality

Synthesis of Sulfonated Derivatives of 11-Maleimidoundecanoic Acid

To enhance properties such as water solubility, sulfonated derivatives of 11-MUA have been synthesized. A notable example is 11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester sodium salt, also known as Sulfo-KMUS. medchemexpress.comnih.gov This derivative is created to act as a crosslinker. medchemexpress.com The introduction of a sulfo-group significantly increases the hydrophilicity of the molecule, making it suitable for applications in aqueous environments, which is often a requirement for biological studies. medchemexpress.comnetascientific.com

Formation of 11-Maleimidoundecanoic Acid Hydrazide for Specific Linkages

11-Maleimidoundecanoic acid can be converted into its hydrazide derivative, N-(κ-maleimidoundecanoic acid) hydrazide (KMUH), to create a heterobifunctional crosslinking reagent. netascientific.comfishersci.co.ukmicrodetection.cn This compound contains a maleimide group at one end and a hydrazide group at the other, separated by a ten-carbon aliphatic spacer arm. microdetection.cn The maleimide group is reactive towards sulfhydryl groups (thiols), while the hydrazide moiety can react with carbonyl groups, such as aldehydes and ketones. netascientific.comfishersci.co.uk This dual reactivity allows for the specific and covalent linkage of molecules, for instance, conjugating a sulfhydryl-containing peptide to a glycoprotein (B1211001) that has been oxidized to generate aldehyde groups. fishersci.co.uk

Table 2: Properties of 11-Maleimidoundecanoic Acid Hydrazide (KMUH)

| Property | Value |

| Synonym | KMUH |

| CAS Number | 359436-62-7 |

| Molecular Formula | C15H25N3O3 |

| Molecular Weight | 295.38 g/mol |

| Reactive Groups | Maleimide, Hydrazide |

| Reactivity Towards | Sulfhydryls, Carbonyls |

| Data compiled from supplier specifications. netascientific.com |

Incorporation into Fluorinated Bismaleimides for Polymer Synthesis

11-Maleimidoundecanoic acid is utilized as a building block in the synthesis of specialized polymers, such as fluorinated bismaleimides. frontiersin.org In one such synthesis, a fluorinated bismaleimide (B1667444), referred to as BMI C10, was created through an esterification reaction. frontiersin.orgresearchgate.net This reaction involved 11-maleimidoundecanoic acid and a commercial perfluoropolyalkylether (PFPAE) diol (Fluorolink® E10H). frontiersin.orgresearchgate.net The resulting bismaleimide possesses two maleimide groups at its ends, connected by a long alkyl chain from the 11-MUA and a central fluorinated chain from the diol. frontiersin.orgresearchgate.net These fluorinated bismaleimides are investigated for their potential in creating photoinitiator-free UV-cured polymer coatings with modified surface properties. frontiersin.org

Table 3: Reactants for the Synthesis of Fluorinated Bismaleimide (BMI C10)

| Reactant | Function |

| 11-Maleimidoundecanoic acid | Provides the maleimide functionality and an alkylic spacer. frontiersin.orgresearchgate.net |

| Perfluoropolyalkylether diol (Fluorolink® E10H) | Forms the central fluorinated chain of the bismaleimide. frontiersin.orgresearchgate.net |

| 4-dimethylaminopyridine (DMAP) | Acts as a catalyst for the esterification reaction. frontiersin.org |

| Based on the synthetic procedure for BMI C10. frontiersin.org |

Methodological Advancements and Emerging Synthetic Techniques for 11-Maleimidoundecanoic Acid

Advancements in the synthesis of 11-maleimidoundecanoic acid and its derivatives have been driven by the need for more efficient, scalable, and versatile methods to create tailored molecules for specific applications in materials science and bioconjugation. Research has expanded beyond traditional batch syntheses to include novel reaction strategies and the development of derivatives with unique functionalities.

A foundational method for synthesizing 11-maleimidoundecanoic acid involves the reaction of 11-aminoundecanoic acid with maleic anhydride. lookchem.com This two-step process typically includes the initial formation of the corresponding maleamic acid, followed by a cyclodehydration step, often catalyzed by an acid, to form the maleimide ring. lookchem.comresearchgate.net

Emerging synthetic efforts focus on the derivatization of the carboxylic acid group of 11-maleimidoundecanoic acid to create functional molecules for advanced applications. One notable advancement is in the field of polymer science, where it is used to synthesize fluorinated bismaleimides. In a representative procedure, 11-maleimidoundecanoic acid is reacted with a perfluoropolyalkylether diol. frontiersin.org This esterification is facilitated by dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and dimethylaminopyridine (DMAP) as a catalyst. frontiersin.org This method allows for the creation of specialized polymers with properties like surface segregation and oxygen inhibition in photopolymerization processes. frontiersin.org

In the realm of bioconjugation, 11-maleimidoundecanoic acid serves as a linker to attach molecules to biomaterials. A significant application is the modification of complex carbohydrates and pharmacologically active compounds. For instance, it has been used to synthesize derivatives of the ginsenoside Rh2, a compound whose clinical use is limited by low solubility. acs.orgnih.gov The synthesis involves an esterification reaction between the carboxylic acid of 11-maleimidoundecanoic acid and hydroxyl groups on the Rh2 molecule, demonstrating how the long alkyl chain can be used to modify the properties of bioactive molecules. acs.orgnih.gov Similarly, it has been conjugated to lactose (B1674315) derivatives in aqueous media, highlighting its utility in creating tools for glycomic investigations. mdpi.comumaine.edu The reaction proceeds by simply stirring 11-maleimidoundecanoic acid with a lactose derivative in water with ammonium (B1175870) carbonate. mdpi.comumaine.edu

Another area of methodological advancement is in materials chemistry, particularly for the surface modification of nanoparticles. Iron oxide nanocubes have been functionalized with 11-maleimidoundecanoic acid to prepare them for subsequent assembly via Diels-Alder reactions. sci-hub.se The process involves dispersing the nanocubes in a solvent with an excess of 11-maleimidoundecanoic acid, followed by sonication to facilitate the grafting of the linker onto the nanoparticle surface. sci-hub.se This technique is crucial for creating structured nano-assemblies. sci-hub.se

More recently, 11-maleimidoundecanoic acid has been identified as a multifunctional additive in the fabrication of perovskite solar cells. researchgate.net Its incorporation into the perovskite precursor solution is a simple yet effective strategy to improve the quality and stability of the perovskite film. researchgate.netresearchgate.net The carbonyl groups on the molecule are believed to coordinate with lead ions (Pb²⁺), reducing defects and inhibiting ion migration, which in turn enhances solar cell efficiency and operational stability. researchgate.net This represents an emerging in-situ application and modification technique where the molecule self-assembles and integrates during the formation of the material.

The table below summarizes various synthetic reactions involving 11-maleimidoundecanoic acid, showcasing the diversity of modern methodological approaches.

Table 1: Selected Synthetic Methodologies for 11-Maleimidoundecanoic Acid and Its Derivatives

| Product/Application | Reactants | Key Reagents/Solvents | Reaction Type | Reference |

|---|---|---|---|---|

| 11-Maleimidoundecanoic acid | 11-Aminoundecanoic acid, Maleic anhydride | Not specified | Amidation followed by cyclodehydration | lookchem.com |

| Fluorinated bismaleimide (BMI C10) | 11-Maleimidoundecanoic acid, Perfluoropolyalkylether diol | Dicyclohexylcarbodiimide (DCC), Dimethylaminopyridine (DMAP), Dichloromethane | Esterification | frontiersin.org |

| 11-maleimidoundecanoic acid-modified Rh2 (U–Rh2) | 11-Maleimidoundecanoic acid, Ginsenoside Rh2 | Not specified | Esterification | acs.orgnih.gov |

| Lactose-TEAB-Maleimidoundecanoic Acid | 11-Maleimidoundecanoic acid, Lactose-TEAB | Ammonium carbonate, Water | Amidation/Conjugation | mdpi.comumaine.edu |

| Surface Functionalized α-Fe₂O₃ Nanocubes | α-Fe₂O₃ nanocubes, 11-Maleimidoundecanoic acid | Heptane | Surface Grafting | sci-hub.se |

| Perovskite Solar Cell Film | Perovskite precursors, 11-Maleimidoundecanoic acid | Not specified | Additive/In-situ coordination | researchgate.net |

Reaction Mechanisms and Chemical Reactivity of 11 Maleimidoundecanoic Acid

Diels-Alder and Retro-Diels-Alder Reactions Involving 11-Maleimidoundecanoic Acid

The maleimide (B117702) group of 11-maleimidoundecanoic acid can also act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition reaction.

11-Maleimidoundecanoic acid can undergo a Diels-Alder reaction with furan (B31954) derivatives, where the furan acts as the diene. lookchem.comresearchgate.net This reaction forms a thermally reversible covalent bond. researchgate.net The forward Diels-Alder reaction typically occurs at temperatures between ambient and approximately 80°C. researchgate.net Upon heating to higher temperatures, generally between 110°C and 150°C, the reverse reaction, known as the retro-Diels-Alder reaction, takes place, breaking the bond and regenerating the furan and maleimide groups. researchgate.net

This thermal reversibility is a key feature that allows for the creation of recyclable and self-healing materials. researchgate.netacs.org For example, polymers crosslinked using this chemistry can be de-crosslinked by heating, processed, and then re-crosslinked upon cooling. researchgate.netmdpi.com Studies have shown that the Diels-Alder reaction between 11-maleimidoundecanoic acid and 3-(2-furyl)propionic acid can be used to create reversible nanoassemblies. sci-hub.se The formation of the Diels-Alder adduct can be confirmed by techniques such as 1H NMR. sci-hub.sersc.org

| Reaction | Temperature | Outcome |

| Diels-Alder | Ambient to ~80°C | Formation of a covalent adduct between the maleimide and furan. researchgate.net |

| Retro-Diels-Alder | 110°C - 150°C | Cleavage of the adduct, regenerating the maleimide and furan. researchgate.net |

The Diels-Alder reaction involving 11-maleimidoundecanoic acid has been utilized for the controlled assembly of nanoparticles on surfaces. sci-hub.sesci-hub.se By functionalizing nanoparticles with either 11-maleimidoundecanoic acid (the dienophile) or a furan derivative (the diene), a system can be created where the nanoparticles can be "clicked" together through the Diels-Alder reaction. sci-hub.sesci-hub.seacs.org

This on-surface chemistry allows for the creation of organized nanostructures. sci-hub.seacs.org For instance, α-Fe2O3 nanocubes have been surface-modified with 11-maleimidoundecanoic acid and then assembled with furan-functionalized nanoparticles. sci-hub.sesci-hub.se The assembly is driven by the chemical affinity of the complementary surface functionalities. acs.org The reversible nature of the Diels-Alder bond allows for the disassembly of these nanoparticle structures on demand by heating, providing a dynamic and controllable system for creating functional materials. sci-hub.seacs.org This approach has been used to create thermoreversible magnetic nanochains from cobalt ferrite (B1171679) nanoparticles functionalized with 11-maleimidoundecanoic acid and a furan-containing ligand. researchgate.netrsc.org

Influence of Linker Length (e.g., comparing with 6-maleimidohexanoic acid) on Reaction Dynamics

The length of the alkyl chain in maleimide-alkanoic acids plays a crucial role in determining the dynamics and outcomes of the reactions in which they participate. The extended 11-carbon spacer of 11-maleimidoundecanoic acid, compared to the shorter 6-carbon chain of 6-maleimidohexanoic acid, imparts greater flexibility and reduces steric hindrance, which can significantly influence bioconjugation efficiency and the properties of the resulting products.

Research on the modification of nanoparticle surfaces has demonstrated the impact of linker length on molecular orientation and release dynamics. In one study, gold nanorods (GNRs) were functionalized with linkers derived from either 11-maleimidoundecanoic acid or 6-maleimidohexanoic acid. uchile.cl The study found that while the degree of functionalization was not dependent on the linker length, the orientation of the molecules on the gold surface and the subsequent photothermal release profiles were distinct. uchile.cl The longer chain of the 11-maleimidoundecanoic acid-derived linker was found to alter the conformational arrangement of the attached molecules on the nanoparticle surface, which in turn affected the efficiency of light-induced release. uchile.cl

In the realm of medicinal chemistry, the linker length has been shown to affect the biological activity of drug conjugates. A study involving the modification of Ginsenoside Rh2 with both 11-maleimidoundecanoic acid and 6-maleimidohexanoic acid found that the length of the spacer arm influenced the cytostatic activity of the resulting derivatives. nih.govacs.orgacs.org While both derivatives showed enhanced activity compared to the parent ginsenoside, the derivative modified with the shorter 6-maleimidohexanoic acid (C-Rh2) displayed higher cytostatic activity against various tumor cells than the one modified with the longer 11-maleimidoundecanoic acid (U-Rh2). acs.org This suggests that the distance and flexibility provided by the linker are critical parameters that can be tuned to optimize therapeutic efficacy.

Table 1: Comparison of Reaction Dynamics Based on Linker Length

| Property | 11-Maleimidoundecanoic Acid (11-carbon linker) | 6-Maleimidohexanoic Acid (6-carbon linker) | Research Context | Source |

|---|---|---|---|---|

| Flexibility | Higher flexibility and greater spacing. | Lower flexibility. | Bioconjugation applications. | |

| Steric Hindrance | Reduced steric hindrance in conjugation reactions. | Potentially higher steric hindrance. | Antibody-drug conjugates (ADCs). | |

| Molecular Orientation | Influences a specific orientation on gold nanoparticle surfaces. | Leads to a different molecular orientation compared to the longer linker. | Photothermal release from gold nanorods. | uchile.cl |

| Biological Activity | Resulted in U-Rh2, a ginsenoside derivative with good cytostatic activity. | Resulted in C-Rh2, a ginsenoside derivative with higher cytostatic activity than U-Rh2 against certain tumor cells. | Modification of Ginsenoside Rh2. | nih.govacs.org |

Other Advanced Chemical Transformations of 11-Maleimidoundecanoic Acid

Beyond its well-known reactivity in bioconjugation, 11-maleimidoundecanoic acid is utilized in other advanced chemical transformations, highlighting its adaptability as a chemical tool.

Esterification Reactions with Hydroxyl-Containing Compounds (e.g., Ginsenosides)

The carboxylic acid group of 11-maleimidoundecanoic acid can readily undergo esterification with hydroxyl-containing molecules. A notable example is its reaction with the natural product Ginsenoside Rh2 (Rh2), which possesses multiple hydroxyl groups. nih.govacs.org In a study aimed at improving the pharmacological properties of Rh2, it was modified with 11-maleimidoundecanoic acid. nih.gov

The reaction involves the formation of ester linkages between the carboxyl group of 11-maleimidoundecanoic acid and the hydroxyl groups on the glucose moiety of Rh2. nih.govacs.org Detailed structural analysis using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirmed that two molecules of 11-maleimidoundecanoic acid were attached to the C-3′ and C-6′ positions of the glucose ring of Rh2, forming the derivative 3′,6′-dimaleimide undecanoyl ginsenoside Rh2 (U-Rh2). nih.gov The successful esterification was confirmed by the disappearance of the O-H stretch of the carboxylic acid in Fourier Transform Infrared (FTIR) spectra and significant shifts in the NMR signals of the protons and carbons at and near the reaction sites. nih.govacs.org

Table 2: Characterization Data for the Esterification of Ginsenoside Rh2 with 11-Maleimidoundecanoic Acid

| Analysis Technique | Observation for U-Rh2 | Interpretation | Source |

|---|---|---|---|

| HRMS | [M + H]⁺ at m/z 1149.7555 | Confirms the molecular formula C₆₆H₁₀₄N₂O₁₄, indicating two maleimide undecanoyl groups are attached to Rh2. | nih.govacs.org |

| FTIR | Disappearance of γO–H band of the carboxyl group (~950 cm⁻¹) | Confirms the conversion of the carboxylic acid to an ester group. | nih.govacs.org |

| ¹H NMR | Significant downfield shifts of H-3′ (δH 5.86) and H-6′ (δH 5.04/4.83) protons. | Indicates acylation at the C-3' and C-6' positions of the glucose moiety. | nih.gov |

| ¹³C NMR | Appearance of new signals corresponding to the maleimide undecanoyl groups. | Confirms the presence of the 11-maleimidoundecanoic acid structure in the final product. | nih.gov |

Coordination Interactions with Metal Ions (e.g., Pb²⁺ in Perovskite Materials)

In the field of materials science, 11-maleimidoundecanoic acid (11MA) has emerged as a key additive in the fabrication of high-performance perovskite solar cells (PSCs). Its effectiveness stems from the ability of its functional groups to engage in coordination interactions with metal ions within the perovskite structure, specifically with lead ions (Pb²⁺). researchgate.netresearchgate.net

When incorporated into the perovskite precursor solution, the 11MA molecules act as a multifunctional passivating agent. researchgate.net The carbonyl groups, present in both the carboxyl and amide moieties of the 11MA molecule, exhibit strong coordination with undercoordinated Pb²⁺ ions at the surface and grain boundaries of the perovskite film. researchgate.netresearchgate.net This interaction effectively passivates defects, which are primary sites for non-radiative recombination losses that hinder the efficiency and stability of PSCs. researchgate.net

The benefits of using 11MA as an additive are multifaceted:

Reduced Defect Density: The strong coordination between the carbonyl groups and Pb²⁺ significantly reduces the trap state density. researchgate.net

Inhibited Ion Migration: The passivation of defects also helps to suppress the migration of ions within the perovskite material, a major cause of device degradation. researchgate.net

Improved Crystallinity: The presence of 11MA during crystallization leads to perovskite films with improved crystal quality. researchgate.netresearchgate.net

Enhanced Hydrophobicity: The long hydrophobic alkyl chain of 11MA contributes to improved moisture stability of the perovskite film. researchgate.netresearchgate.net

These combined effects lead to a significant boost in the power conversion efficiency (PCE) and long-term operational stability of the resulting perovskite solar cells. researchgate.netresearchgate.net

Table 3: Effect of 11-Maleimidoundecanoic Acid (11MA) on Perovskite Solar Cell Performance

| Performance Metric | Control Device | 11MA-Modified Device | Mechanism of Improvement | Source |

|---|---|---|---|---|

| Power Conversion Efficiency (PCE) | 17.22% | 20.95% | Reduced non-radiative recombination losses due to defect passivation. | researchgate.net |

| Fill Factor (FF) | 70.54% | 80.40% | Improved charge extraction and transport. | researchgate.net |

| Defect Passivation | High trap state density. | Reduced trap state density. | Strong coordination interaction between 11MA's carbonyl groups and Pb²⁺. | researchgate.netresearchgate.net |

| Stability | Prone to degradation. | Improved ambient and operational stability. | Inhibition of ion migration and enhanced hydrophobicity from the alkyl chain. | researchgate.netresearchgate.net |

Applications of 11 Maleimidoundecanoic Acid in Bioconjugation and Protein Engineering Research

Covalent Immobilization of Biomolecules using 11-Maleimidoundecanoic Acid

The structure of 11-Maleimidoundecanoic acid is ideally suited for the covalent immobilization of biomolecules onto various surfaces, nanoparticles, and polymers. This process is fundamental for the development of biosensors, affinity chromatography supports, and targeted drug delivery systems. chemimpex.commdpi.com The long 11-carbon spacer arm provides spatial separation between the immobilized biomolecule and the surface, which can help to minimize steric hindrance and preserve the biomolecule's native conformation and activity.

Protein and Antibody Conjugation for Targeted Research

11-Maleimidoundecanoic acid and its activated derivatives are extensively used to conjugate proteins and antibodies to other molecules or surfaces for targeted research applications. This is particularly valuable in the development of antibody-drug conjugates (ADCs) and targeted imaging agents. In one application, a derivative, N-(k-maleimidoundecanoic acid)hydrazide (KMUH), was used to link the glycosylated protein Transferrin (Tf) to engineered viral nanoparticles, enabling the targeted delivery of these nanoparticles to tumor cells that overexpress the transferrin receptor. nih.gov

Another significant application is in vaccine development. Research has shown that using maleimide (B117702) chemistry to conjugate tumor-specific antibodies (idiotypes) to the carrier protein Keyhole Limpet Hemocyanin (KLH) produces vaccines with markedly enhanced immunogenicity and therapeutic efficacy compared to traditional methods. nih.gov This strategy involves the specific reduction of hinge-region disulfide bonds on the antibody to create free thiol groups for precise conjugation, leaving the crucial antigen-binding domains intact. nih.gov

Table 1: Examples of Protein and Antibody Conjugation using 11-Maleimidoundecanoic Acid Derivatives

| Conjugate System | Biomolecules Involved | Linker Used | Research Application |

|---|---|---|---|

| Targeted Nanoparticles | Transferrin (Tf) protein, HK97 Viral Nanoparticles | N-(k-maleimidoundecanoic acid)hydrazide (KMUH) | Targeted delivery to tumor cells. nih.gov |

| Cancer Vaccine | Idiotype (Id) antibody, Keyhole Limpet Hemocyanin (KLH) | Maleimide-activated KLH (via sulfo-SMCC) reacting with reduced Id | Active immunotherapy for B cell lymphoma. nih.gov |

| Antibody-Drug Conjugates | Antibody, Cytotoxic Payload | 11-Maleimidoundecanoic acid | Targeted cancer therapy. |

| Nanoparticle Modification | Antibodies, Nanoparticles | 11-Maleimidoundecanoic acid | Improved specificity of drug delivery systems. |

Glycoconjugate Synthesis and Purification Methodologies

The specific reactivity of 11-Maleimidoundecanoic acid is also harnessed for the synthesis of complex glycoconjugates, such as neoglycoproteins, and for developing novel purification methods. mdpi.com In one detailed study, researchers synthesized a "Lactose-TEAB-Maleimidoundecanoic acid" conjugate. mdpi.comumaine.edu This involved reacting 11-maleimidoundecanoic acid with a thiol-derivatized lactose (B1674315) molecule (Lactose-TEAB), demonstrating its utility in linking carbohydrates to other entities. mdpi.comumaine.edu This approach facilitates the creation of neoglycoproteins by subsequently reacting the maleimide-functionalized glycan with thiol groups on a protein, such as bovine serum albumin (BSA). mdpi.com

Furthermore, derivatives like N-κ-maleimidoundecanoic acid hydrazide (KMUH) have been employed as glycan-protein (GP) cross-linkers in living cells. acs.orgnih.gov This in vivo cross-linking technique allows researchers to capture and identify proteins that are actively involved in the biosynthesis and trafficking of specific cell wall polysaccharides, providing critical insights into these fundamental biological processes. acs.orgnih.gov

Table 2: Research Applications in Glycoconjugate Synthesis

| Research Area | Linker | Methodology | Outcome |

|---|---|---|---|

| Neoglycoprotein Synthesis | 11-Maleimidoundecanoic acid | Synthesis of Lactose-TEAB-Maleimidoundecanoic acid, followed by conjugation to thiol-modified BSA. | Creation of a model neoglycoprotein for glycomic investigations. mdpi.com |

| Polysaccharide Biosynthesis Studies | N-κ-maleimidoundecanoic acid hydrazide (KMUH) | In vivo cross-linking of intracellular polysaccharides to nearby proteins in Arabidopsis protoplasts. | Identification of proteins associated with the biosynthesis of xyloglucan, xylan, and other matrix polysaccharides. acs.orgnih.gov |

| HIV Vaccine Development | N-κ-maleimidoundecanoic acid hydrazide (KMUH) | Conjugation of glycosylated HIV Env trimer (BG505 DS-SOSIP) to KLH carrier protein. | Preparation of an immunogen for an HIV vaccine candidate. nih.gov |

Immobilization of Enzymes and DNA onto Polymer Chains

The bifunctional nature of 11-Maleimidoundecanoic acid makes it an effective tool for covalently attaching biomolecules like enzymes and DNA to polymer chains or solid supports. thermofisher.com This immobilization is crucial for applications ranging from industrial biocatalysis to the fabrication of DNA microarrays. The maleimide group can react with thiol-modified enzymes or DNA, while the carboxyl group can be used to anchor the entire conjugate to a polymer surface or chain that displays reactive amine groups. thermofisher.comacs.org

Research has demonstrated the functionalization of various nanomaterials with 11-Maleimidoundecanoic acid. For instance, it has been used to modify the surface of iron oxide nanocubes and cobalt ferrite (B1171679) magnetic nanoparticles. mdpi.comsci-hub.se This surface modification prepares the nanoparticles for subsequent covalent attachment of biomolecules, enabling the development of advanced materials for diagnostics and drug delivery. mdpi.comacs.org

Role in Protein Modification and Cross-Linking Studies

Cross-linking is a powerful technique to study the structure of proteins and their interaction networks within a cell. thermofisher.comkorambiotech.com Cross-linking reagents chemically join two or more molecules through covalent bonds, effectively "freezing" interactions in place for subsequent analysis. scbt.comkorambiotech.com 11-Maleimidoundecanoic acid, as a heterobifunctional crosslinker, plays a significant role in these studies.

Studying Protein Interactions and Structures through Cross-Linking

11-Maleimidoundecanoic acid is a versatile crosslinker used to investigate protein-protein interactions and elucidate the three-dimensional structures of macromolecular complexes. scbt.com The process involves covalently linking molecules to stabilize their interactions, allowing for analysis by techniques like mass spectrometry or X-ray crystallography. scbt.com The defined length of the crosslinker's spacer arm—in this case, an 11-carbon chain—provides valuable distance constraints, helping to map the spatial arrangement of the interacting molecules. korambiotech.com

A practical application of this principle is seen in studies of plant cell wall biogenesis. Researchers used N-κ-maleimidoundecanoic acid hydrazide (KMUH) as part of a cross-linking cocktail to trap proteins interacting with polysaccharides inside plant cells. acs.orgnih.gov This approach allowed for the immunoprecipitation of the entire polysaccharide-protein complex and the subsequent identification of novel proteins involved in cell wall synthesis and transport. nih.gov

Development of Site-Specific Protein Modification Strategies

The development of strategies for site-specific protein modification is crucial for creating well-defined bioconjugates where the function of the protein is preserved. The high specificity of the maleimide group for thiol groups on cysteine residues is the cornerstone of these strategies. netascientific.comresearchgate.net By controlling the location of cysteine residues—either those naturally present or those introduced through genetic engineering—researchers can direct the conjugation to a specific site on the protein. nih.gov

A prominent example is the site-specific conjugation of viral nanoparticles. By engineering cysteine residues at specific locations on the surface of the HK97 bacteriophage capsid (e.g., positions C164 or C385), scientists could precisely attach molecules like Transferrin using the derivative KMUH. nih.gov This ensures a uniform population of targeted nanoparticles. Similarly, in the creation of antibody-based vaccines, the selective reduction of disulfide bonds in the antibody's hinge region generates free thiols for conjugation, ensuring that the modification occurs away from the antigen-binding site, thereby preserving its crucial function. nih.gov

Bioconjugation in Advanced Therapeutic and Diagnostic Research

11-Maleimidoundecanoic acid and its derivatives have become instrumental in the field of bioconjugation, serving as versatile crosslinkers to create complex biomolecular structures for advanced therapeutic and diagnostic purposes. The unique structure of 11-maleimidoundecanoic acid, featuring a terminal maleimide group and a carboxylic acid connected by an 11-carbon aliphatic chain, allows for the covalent attachment to sulfhydryl groups on proteins and the subsequent linkage to other molecules. This bifunctionality is central to its application in creating targeted therapies, sensitive diagnostic tools, and innovative protein degradation technologies. The long linker arm provides crucial spatial separation between conjugated molecules, which can reduce steric hindrance and preserve their biological activity.

Development of Targeted Therapies using 11-Maleimidoundecanoic Acid Conjugates

The application of 11-maleimidoundecanoic acid is particularly prominent in the development of targeted therapies, which aim to deliver cytotoxic agents or other therapeutic payloads specifically to diseased cells, thereby minimizing damage to healthy tissues. netascientific.com This targeted approach is often achieved by conjugating a potent drug to a biomolecule, such as an antibody, that recognizes a specific antigen on the surface of cancer cells.

One of the primary uses of 11-maleimidoundecanoic acid in this area is in the synthesis of antibody-drug conjugates (ADCs). The maleimide group readily reacts with thiol groups, often from cysteine residues on an antibody, to form a stable thioether bond. researchgate.net The carboxylic acid end can then be activated to link to a drug molecule. The 11-carbon spacer is advantageous as it provides an optimal distance between the antibody and its cytotoxic payload, which can minimize steric interference during target binding. Research has also explored its use in attaching chemotherapeutic drugs like doxorubicin (B1662922) to nanocarriers, such as zwitterionic polypeptides or viral nanoparticles, for pH-triggered cellular uptake and accelerated drug release in tumor microenvironments. nih.govacs.org

Derivatives like 11-maleimidoundecanoic acid hydrazide are also employed to create stable conjugates for targeted drug delivery. netascientific.comchemimpex.com These linkers can be used to attach drugs to targeting proteins like transferrin, which is recognized by receptors that are often overexpressed on rapidly dividing cancer cells. nih.gov

| Application Area | Conjugate Components | Research Finding |

| Antibody-Drug Conjugates (ADCs) | Antibody + 11-Maleimidoundecanoic Acid Linker + Cytotoxic Drug | The 11-carbon spacer provides optimal distance between the antibody and the drug, minimizing steric hindrance and preserving the antibody's binding affinity. |

| Targeted Nanocarriers | Viral Nanoparticle (VNP) + N-[κ-maleimidoundecanoic acid] hydrazide (KMUH) Linker + Doxorubicin | Doxorubicin was successfully conjugated to Brome mosaic virus nanoparticles for potential targeted delivery to cancer cells. nih.gov |

| Targeted Protein Conjugates | Transferrin (Targeting Ligand) + KMUH Linker + Nanoparticle | Transferrin, a protein that targets receptors overexpressed in cancer, was conjugated to viral nanoparticles using an 11-maleimidoundecanoic acid-based linker. nih.gov |

| pH-Sensitive Drug Delivery | Polypeptide Nanocarrier + 11-Maleimidoundecanoic Acid Linker + Doxorubicin | Doxorubicin was encapsulated in a hydrophobic core using 11-maleimidoundecanoic acid linked to cysteine residues on a polypeptide, creating a system for pH-triggered drug release. acs.org |

Applications in Diagnostic Assays for Biomarker Detection

The precise and stable binding facilitated by 11-maleimidoundecanoic acid and its derivatives makes them highly valuable in the development of sensitive diagnostic assays. chemimpex.com These assays are designed to detect specific biomarkers associated with various diseases, enabling early diagnosis and monitoring. The ability to link proteins, such as antibodies, to surfaces or signaling molecules is fundamental to many diagnostic platforms. chemimpex.com

The sulfo-NHS ester of 11-maleimidoundecanoic acid is particularly useful in this context. chemimpex.com The N-hydroxysuccinimide (NHS) ester end reacts efficiently with primary amines, while the maleimide group targets thiols. The addition of a sulfo group enhances water solubility, making it ideal for use in aqueous biochemical environments without the need for organic solvents that could denature sensitive proteins. chemimpex.com This compound is employed in the development of biosensors and other diagnostic tools where precise and stable interactions are critical for reliable biomarker detection. chemimpex.com The versatility of these linkers allows for their use in a variety of assay formats, including immunofluorescence assays, ELISAs, and flow cytometry. chemimpex.comfujifilm.com

| Diagnostic Application | Linker Used | Function | Key Advantage |

| Biosensor Development | 11-Maleimidoundecanoic acid sulfo-NHS | Covalently links capture proteins (e.g., antibodies) to sensor surfaces or nanoparticles. chemimpex.com | Enhanced water solubility and reactivity in aqueous buffers, ensuring stable binding crucial for sensitive detection. chemimpex.com |

| Immunoassays | 11-Maleimidoundecanoic acid derivatives | Conjugates detection antibodies to reporter enzymes or fluorescent dyes. chemimpex.comfujifilm.com | Provides stable, covalent linkage, improving the reliability and sensitivity of biomarker detection. chemimpex.com |

| Protein Engineering for Diagnostics | 11-Maleimidoundecanoic acid sulfo-NHS | Modifies proteins to introduce specific labels or tags for detection purposes. chemimpex.com | Allows for precise modification of proteins, aiding in the design of novel diagnostic reagents. chemimpex.com |

PROTAC Synthesis and Linker Design

A significant and evolving application of 11-maleimidoundecanoic acid is its role as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). bio-connect.nlmedchemexpress.comglpbio.com PROTACs are heterobifunctional molecules that co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade specific target proteins, often those implicated in cancer and other diseases. glpbio.com

A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. glpbio.com 11-Maleimidoundecanoic acid serves as an alkyl chain-based PROTAC linker. medchemexpress.comglpbio.commedchemexpress.eu The carboxylic acid group can be coupled to one of the ligands, while the maleimide group can react with a cysteine residue on a protein or be further modified to attach to the second ligand.

The length and flexibility of the linker are critical for the efficacy of a PROTAC, as it must allow the target protein and the E3 ligase to come together in a productive orientation for ubiquitination to occur. The 11-carbon chain of 11-maleimidoundecanoic acid provides significant flexibility and spatial separation, which can be advantageous in achieving this necessary ternary complex formation. Its use as a foundational linker component allows researchers to systematically build and optimize PROTACs for the targeted degradation of oncogenic proteins.

| Feature | Description | Relevance in PROTAC Design |

| Component Type | Alkyl Chain-Based Linker | Forms the backbone connecting the target protein ligand and the E3 ligase ligand. medchemexpress.comglpbio.com |

| Functionality | Heterobifunctional (Maleimide and Carboxylic Acid) | Allows for sequential or directed conjugation to the two different ligand moieties of the PROTAC. |

| Chain Length | 11 Carbons | Provides significant flexibility and extends the reach between the two ends of the chimera, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). |

| Role in Degradation | Structural Bridge | By connecting the target protein to an E3 ligase, it facilitates the ubiquitination and subsequent proteasomal degradation of the target. glpbio.com |

11 Maleimidoundecanoic Acid in Materials Science and Engineering Research

Surface Functionalization and Modification of Nanomaterials

11-Maleimidoundecanoic acid (11-MUA) is a bifunctional molecule that has garnered significant attention in materials science for its role in the surface modification of nanomaterials. Its structure, featuring a terminal maleimide (B117702) group and a long carboxylic acid chain, allows it to act as a versatile linker, enabling the conjugation of various functionalities to nanoparticle surfaces.

Functionalization of Magnetic Nanoparticles (MNPs) with 11-Maleimidoundecanoic Acid

The functionalization of magnetic nanoparticles (MNPs) with 11-MUA is a key area of research, driven by the potential applications of these materials in nanomedicine, including drug delivery and magnetic resonance imaging (MRI). mdpi.comresearchgate.net The process often involves exchanging the initial surface coating of the MNPs, such as oleic acid, with 11-MUA. mdpi.comnih.govmdpi.com This exchange is facilitated by the carboxylic acid group of 11-MUA, which can bind to the MNP surface. The exposed maleimide group is then available for further conjugation with biomolecules or drugs.

In one study, cobalt ferrite (B1171679) (CoFe2O4) MNPs were synthesized via a hydrothermal method, initially coated with oleic acid. nih.govmdpi.com This oleic acid layer was subsequently exchanged with 11-MUA. nih.govmdpi.com This surface modification is a crucial step in creating core-shell structures where the MNP core provides the magnetic properties, and the 11-MUA shell offers a platform for attaching therapeutic agents or targeting ligands. mdpi.com The maleimide group's high reactivity towards thiols makes it particularly useful for conjugating with proteins and peptides.

Researchers have also explored the use of 11-MUA in the reversible assembly of nanoparticles. For instance, α-Fe2O3 nanocubes were surface-modified with 11-MUA to facilitate their assembly with other nanoparticles through a Diels-Alder reaction. sci-hub.se This approach allows for the controlled formation and dissociation of nanoparticle clusters, which has implications for creating responsive materials.

Table 1: Functionalization of Magnetic Nanoparticles with 11-Maleimidoundecanoic Acid

| MNP Type | Initial Coating | Functionalizing Agent | Purpose/Application |

| Cobalt Ferrite (CoFe2O4) | Oleic Acid | 11-Maleimidoundecanoic Acid | Surface functionalization for potential use in nanomedicine and drug delivery. mdpi.comnih.govmdpi.com |

| Iron Oxide (α-Fe2O3) | Not specified | 11-Maleimidoundecanoic Acid | Reversible nanoassembly via Diels-Alder reaction. sci-hub.se |

Surface Modification of Nanoparticles for Improved Biocompatibility

A significant advantage of using 11-MUA for surface modification is the potential to enhance the biocompatibility of nanoparticles. Bare nanoparticles can often exhibit toxicity and tend to aggregate in biological environments. Coating them with molecules like 11-MUA can mitigate these issues. researchgate.net The long undecanoic acid chain can improve the colloidal stability of the nanoparticles in solution, preventing aggregation. mdpi.com

The functionalized surface can also be tailored to interact more favorably with biological systems. For example, by conjugating specific biomolecules to the maleimide group, the nanoparticles can be designed to target specific cells or tissues, reducing off-target effects and improving the efficacy of therapeutic agents. chemimpex.com This improved biocompatibility and targeting capability are crucial for the development of advanced diagnostic and therapeutic tools. chemimpex.com

Development of Self-Assembled Monolayers (SAMs)

11-Maleimidoundecanoic acid is also utilized in the formation of self-assembled monolayers (SAMs) on various substrates. researchgate.net SAMs are highly ordered molecular assemblies that form spontaneously on surfaces, providing a powerful method for controlling the interfacial properties of materials. In the context of 11-MUA, the carboxylic acid group can anchor the molecule to a suitable substrate, while the maleimide group remains exposed, creating a reactive surface.

These SAMs can be used to immobilize proteins, peptides, or other molecules containing thiol groups. This has applications in the development of biosensors, where the controlled orientation and density of immobilized biomolecules are critical for sensitive and specific detection. The formation of SAMs using 11-MUA provides a robust and versatile platform for creating functional surfaces with tailored chemical and biological properties.

Role in Polymer Chemistry and Advanced Polymeric Materials

11-Maleimidoundecanoic acid plays a significant role in the field of polymer chemistry, particularly in the development of advanced polymeric materials with tunable properties. Its ability to participate in specific chemical reactions makes it a valuable component in creating novel polymer architectures.

Preparation of Thermally Reversible Crosslinked Polyethylene (B3416737)

One of the notable applications of 11-MUA is in the preparation of thermally reversible crosslinked polyethylene. lookchem.comresearchgate.net This is achieved through the use of the Diels-Alder reaction, a classic example of a thermoreversible cycloaddition. In this process, a diene (furan-containing molecule) and a dienophile (maleimide group of 11-MUA) react to form a crosslinked network at a lower temperature. lookchem.comacs.org Upon heating, the reverse reaction, known as the retro-Diels-Alder reaction, occurs, breaking the crosslinks and allowing the material to be reprocessed or reshaped. lookchem.comresearchgate.net

In a specific study, 11-maleimidoundecanoic acid was first synthesized and its Diels-Alder reaction with 3-(2-furyl) propanoic acid was studied to determine the reaction temperatures. lookchem.com This adduct was then used as a crosslinking agent for polyethylene. The ability to cycle between the crosslinked and uncrosslinked states offers significant advantages in terms of recyclability and "self-healing" properties for the polymer. acs.org

Grafting onto Copolymers (e.g., poly(ethylene-co-glycidyl methacrylate))

11-Maleimidoundecanoic acid can also be grafted onto existing polymer chains to impart new functionalities. A notable example is the grafting of 11-MUA onto poly(ethylene-co-glycidyl methacrylate) (Lotader®). lookchem.commdpi.com The epoxide groups of the glycidyl (B131873) methacrylate (B99206) units in the copolymer can react with the carboxylic acid group of 11-MUA, covalently attaching it to the polymer backbone. lookchem.com

This grafting process introduces the reactive maleimide group along the polymer chain, which can then be used for subsequent reactions, such as crosslinking via the Diels-Alder reaction as described previously. lookchem.com This one-step modification method provides an efficient way to create functionalized polyolefins with tailored properties for various applications. lookchem.commdpi.com

Photopolymerization and Protection from Oxygen Inhibition

Photopolymerization is a process that utilizes light to initiate a polymerization reaction, offering advantages such as high curing rates and low energy consumption. However, a significant drawback is oxygen inhibition, where atmospheric oxygen quenches the excited state of the photoinitiator or scavenges radical species, impeding the polymerization process. This is particularly problematic for fluorinated products due to their high oxygen solubility.

Research has explored the use of 11-maleimidoundecanoic acid in synthesizing specialized monomers to counteract this issue. In one study, 11-maleimidoundecanoic acid was reacted with a commercial perfluoropolyalkylether (PFPAE) diol to create a fluorinated bismaleimide (B1667444), referred to as BMI C10. researchgate.net Maleimides are advantageous for photopolymerization as they can undergo radical polymerization without the need for a photoinitiator. researchgate.netgoogle.com

When this fluorinated maleimide comonomer was added in low amounts to a bismaleimide polypropylene (B1209903) oxide resin, it demonstrated a protective effect against oxygen inhibition during UV curing. researchgate.net The mechanism involves the surface segregation of the fluorine-rich PFPAE chains at the air-resin interface. This fluorine-enriched layer acts as a physical barrier, protecting the reactive maleimide groups from oxygen in the air, thereby allowing the photopolymerization rate to increase significantly. researchgate.net Because the fluorinated protective layer is covalently bonded to the polymer network via the maleimide substituent, it does not leach out over time, ensuring the long-term stability and performance of the cured material. researchgate.net This approach not only facilitates polymerization in the presence of air but also imparts an omniphobic character to the final coating. researchgate.net

Integration into Advanced Device Architectures

The unique structure of 11-maleimidoundecanoic acid allows it to act as a molecular linker or surface modifier, enabling its integration into sophisticated devices to improve their functionality, efficiency, and stability.

Perovskite solar cells (PSCs) have shown remarkable potential in photovoltaics, but their efficiency and long-term stability are often hampered by defects, particularly at the interfaces between layers. researchgate.netaxispharm.com Defect passivation, which involves neutralizing these electronically active imperfections, is a critical strategy for improving PSC performance. researchgate.net

11-Maleimidoundecanoic acid (referred to as 11MA in some studies) has been successfully employed as a multifunctional additive to passivate defects and enhance device performance. thermofisher.com In one key study, 11MA was introduced at the interface between the tin oxide (SnO₂) electron transport layer and the perovskite photoactive layer. The functional groups of 11MA, specifically the carbonyl (-C=O) and carboxyl (-COOH) groups, can coordinate with uncoordinated lead ions (Pb²⁺) in the perovskite and tin ions (Sn⁴⁺) in the SnO₂, effectively "healing" the defects at this critical interface. This passivation of interfacial defects resulted in a significant increase in power conversion efficiency (PCE) from a baseline of 18.88% to 20.94% for a rigid device, with negligible hysteresis.

Furthermore, when 11MA was doped directly into the perovskite photoactive layer, the PCE was enhanced even further to 22.08%. This improvement was attributed to a combination of effects, including improved crystallinity of the perovskite film, reduced trap state density, and inhibited ion migration, all stemming from the strong coordination between the carbonyl groups of 11MA and the Pb²⁺ ions. thermofisher.com The devices modified with 11MA also exhibited greatly improved long-term stability, retaining their performance over 2000 hours in ambient conditions.

| Device Configuration | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) (mA/cm²) | Fill Factor (FF) |

|---|---|---|---|---|

| Control Device | 18.88% | 1.08 V | 22.51 mA/cm² | 0.78 |

| 11MA at SnO₂/Perovskite Interface | 20.94% | 1.12 V | 23.71 mA/cm² | 0.79 |

| 11MA Doped in Perovskite Layer | 22.08% | 1.15 V | 24.03 mA/cm² | 0.80 |

Table 1: Performance metrics of perovskite solar cells with and without 11-Maleimidoundecanoic acid (11MA) as an additive. Data sourced from research findings.

The development of highly sensitive and specific biosensors relies on the effective immobilization of biorecognition molecules (e.g., proteins, antibodies, enzymes) onto a sensor surface. 11-Maleimidoundecanoic acid is an ideal bifunctional linker for this purpose. creativepegworks.com Its two terminal ends serve distinct roles: the carboxylic acid group provides a stable anchor point for attachment to appropriately functionalized surfaces, while the maleimide group offers a highly selective reaction site for immobilizing biomolecules. creativepegworks.commdpi.com

The immobilization strategy typically involves first anchoring the 11-maleimidoundecanoic acid to the biosensor substrate. For surfaces like metal oxides or those functionalized with amines, the carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to form a stable amide bond with the surface. Once this self-assembled monolayer (SAM) is formed, the surface presents an array of maleimide groups.

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, which are present in the amino acid cysteine. creativepegworks.comacs.org This allows for the specific and covalent attachment of proteins or peptides containing cysteine residues to the sensor surface via a stable thioether bond. creativepegworks.com This targeted conjugation ensures a controlled orientation of the biomolecule, which is often crucial for maintaining its biological activity and ensuring that its active site is accessible for binding to the target analyte. acs.org This method is widely used in the production of various biosensors, including those for immobilizing enzymes and antibodies. creativepegworks.comnorthwestern.edu

In nanomedicine, 11-maleimidoundecanoic acid serves as a critical linker for conjugating therapeutic agents to nanocarriers, creating advanced drug delivery vehicles. creativepegworks.com These systems are designed to improve the solubility, stability, and targeting of drugs, particularly in cancer therapy.

A notable example is the development of a zwitterionic polypeptide-based nanocarrier designed to mimic albumin. In this system, the anticancer drug doxorubicin (B1662922) (Dox) was encapsulated within a hydrophobic core. acs.org 11-Maleimidoundecanoic acid was used to covalently link the drug to cysteine residues present on the polypeptide that forms the nanocarrier. acs.org This creates a stable linkage that secures the drug within the vehicle during circulation. The resulting nanocarrier demonstrated pH-triggered cellular uptake and accelerated drug release in the slightly acidic tumor microenvironment. acs.org

In another application, 11-maleimidoundecanoic acid was used to functionalize the surface of magnetic nanoparticles (MNPs). Cobalt ferrite (CoFe₂O₄) nanoparticles were first produced with an oleic acid capping, which was then exchanged for 11-maleimidoundecanoic acid. northwestern.edu This surface modification prepares the nanoparticles for subsequent conjugation with various drugs, leading to the formation of core-shell nanodrug delivery structures. northwestern.edu The use of such linkers is also mentioned in patents for nanotherapeutic delivery vehicles, highlighting its role in creating stable, functionalized nanoparticles for targeted therapies.

Advanced Characterization Techniques for 11 Maleimidoundecanoic Acid Derivatives and Conjugates

Spectroscopic Analysis in Research

Spectroscopic techniques are indispensable for the structural and functional characterization of 11-MUA and its conjugates. These methods provide detailed information at the molecular level, confirming covalent modifications and monitoring reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 11-MUA derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular structure, confirming the presence of key functional groups and the integrity of the alkyl chain. frontiersin.orgmdpi.comrsc.org

In a typical ¹H NMR spectrum of 11-MUA, the protons of the maleimide (B117702) group appear as a characteristic singlet at approximately 6.87 ppm. The methylene (B1212753) protons adjacent to the carboxylic acid group (α-CH₂) typically resonate around 2.40 ppm as a triplet, while the extensive aliphatic chain protons present as a multiplet around 1.27 ppm. The disappearance or shifting of these signals upon derivatization provides direct evidence of successful conjugation. For instance, the interaction of 11-MUA with a nanoparticle surface can lead to significant peak broadening and changes in chemical shifts, particularly for the methylene groups closest to the nanoparticle, indicating ligand adsorption. researchgate.net

¹³C NMR spectroscopy further corroborates the structural integrity, with distinct signals for the carbonyl carbons of the maleimide and carboxylic acid groups, as well as the carbons of the maleimide double bond and the aliphatic chain. frontiersin.orgacs.org

Table 1: Representative ¹H NMR Chemical Shifts for 11-Maleimidoundecanoic Acid

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Maleimide CH=CH | ~6.87 | Singlet |

| -CH₂-COOH | ~2.40 | Triplet |

| Aliphatic -CH₂- | ~1.27 | Multiplet |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups and monitoring the progress of reactions involving 11-MUA. The infrared spectrum of 11-MUA displays characteristic absorption bands corresponding to its key structural features.

The C=O stretching vibrations of the maleimide and carboxylic acid groups are typically observed around 1706 cm⁻¹. The C=C stretch of the maleimide ring appears near 1628 cm⁻¹, and the C-N-C bending vibration is found around 1200 cm⁻¹. Additionally, the O-H stretching of the carboxylic acid is visible as a broad band. rsc.org

When 11-MUA is used to functionalize surfaces or nanoparticles, FTIR can confirm its presence. For example, after coating gold/cerium oxide core-shell nanoparticles with 11-MUA, new transmission signals corresponding to the “–COOH” group and “O–H” bending appear in the FTIR spectrum. rsc.org Similarly, the grafting of 11-MUA onto germanium surfaces for biosensor development is confirmed by the appearance of characteristic bands for C-H and C=O stretching. mdpi.com The disappearance of the maleimide-related vibrational band at 826 cm⁻¹ can be used to monitor the conversion during polymerization reactions. frontiersin.org

Table 2: Key FTIR Absorption Bands for 11-Maleimidoundecanoic Acid

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Maleimide & Carboxylic Acid) | ~1706 |

| C=C (Maleimide) | ~1628 |

| C-N-C (Maleimide) | ~1200 |

| O-H (Carboxylic Acid) | Broad band |

Mass Spectrometry (MS) for Molecular Weight and Conjugate Confirmation

Mass spectrometry (MS) is an essential technique for determining the precise molecular weight of 11-MUA derivatives and confirming the successful formation of conjugates. rsc.orgrsc.orgrsc.org High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which are crucial for verifying the elemental composition of a synthesized molecule. For instance, the observed [M+H]⁺ ion for 11-MUA at m/z 298.1912 closely matches the calculated value, confirming its molecular identity.

In the context of bioconjugation, MS is invaluable for characterizing the final product. For example, when 11-MUA is conjugated to a protein, the resulting mass spectrum will show a mass shift corresponding to the addition of the 11-MUA molecule. fujifilm.com Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed to analyze large biomolecules and their conjugates. mdpi.comgoogle.com Deconvolution of the resulting mass spectra can reveal the distribution of different conjugated species, which is particularly important in the development of antibody-drug conjugates (ADCs) and other complex biotherapeutics. fujifilm.comgoogle.comchemrxiv.org

Microscopic and Imaging Modalities for Morphological Studies

Microscopy techniques are vital for visualizing the impact of 11-MUA functionalization on the morphology and structure of materials, especially at the nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Nanomaterial Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging tools used to characterize the morphology, size, and dispersion of nanomaterials functionalized with 11-MUA. acs.orgresearchgate.net

SEM provides high-resolution images of the surface topography of materials. When combined with Energy Dispersive X-ray spectroscopy (EDX), SEM can also provide elemental analysis, confirming the presence of elements specific to the 11-MUA coating on nanoparticles. rsc.org

TEM offers even higher resolution, allowing for the visualization of individual nanoparticles and their aggregation state. For instance, TEM has been used to analyze cobalt ferrite (B1171679) nanochains formed through a Diels-Alder reaction involving 11-MUA, revealing the assembly of nanoparticles into chain-like structures. rsc.org

Advanced Analytical Methods for Performance Evaluation

Beyond structural and morphological characterization, a variety of advanced analytical methods are employed to evaluate the performance of systems incorporating 11-MUA derivatives. These techniques probe the functional consequences of the molecular modifications.

For example, in the development of biosensors, electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to characterize the step-by-step assembly of the sensor surface, including the immobilization of 11-MUA and subsequent biomolecules. acs.org Quartz Crystal Microbalance (QCM) can monitor the mass changes on a surface in real-time, providing kinetic data on the adsorption of 11-MUA and the binding of target analytes. nih.gov

In the context of drug delivery systems, techniques that measure cellular uptake and release kinetics are crucial. For example, zwitterionic nanocarriers functionalized with 11-MUA have been shown to enhance cellular uptake in response to pH changes, which is a key performance indicator for targeted drug delivery. acs.org

Dynamic Light Scattering (DLS) for Particle Size and Stability

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and stability of particles suspended in a liquid. nanotempertech.com It works by illuminating the particles with a laser and analyzing the fluctuations in the scattered light intensity, which are caused by the Brownian motion of the particles. nanotempertech.com Smaller particles move more rapidly, causing faster fluctuations in light intensity, while larger particles move more slowly, resulting in slower fluctuations. nanotempertech.com The analysis of these fluctuations yields the hydrodynamic radius (rH) of the particles and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. nanotempertech.com

In the context of 11-Maleimidoundecanoic acid, DLS is crucial for characterizing nanoparticles functionalized with this linker. The covalent attachment of 11-MA to nanoparticles can influence their size, surface charge, and colloidal stability, all of which can be monitored by DLS. For instance, research on cobalt ferrite (CoFe2O4) nanoparticles involved exchanging an initial oleic acid coating with 11-MA. rsc.orgnih.gov DLS analysis was performed to confirm the size and dispersion state of the resulting nanoparticles in solution. rsc.org

A study systematically investigated cobalt ferrite nanoparticles where the initial oleic acid (OA) coating was exchanged for 11-Maleimidoundecanoic acid (MA). mdpi.com DLS measurements were critical in determining the hydrodynamic diameter of these functionalized nanoparticles in solution, providing insights into their aggregation state and stability after the ligand exchange.

| Sample ID | Coating | Hydrodynamic Diameter (nm) [DLS] |

| CoFe1_OA | Oleic Acid | 11.0 |

| CoFe1_MA | 11-Maleimidoundecanoic Acid | 12.2 |

| CoFe2_OA | Oleic Acid | 13.1 |

| CoFe2_MA | 11-Maleimidoundecanoic Acid | 14.5 |

| This table presents data on the hydrodynamic diameter of cobalt ferrite nanoparticles with different coatings as determined by Dynamic Light Scattering. The increase in diameter after functionalization with 11-Maleimidoundecanoic acid suggests successful ligand exchange and indicates how the surface modification affects the particle's interaction with the solvent. Data sourced from mdpi.com. |